2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine

Description

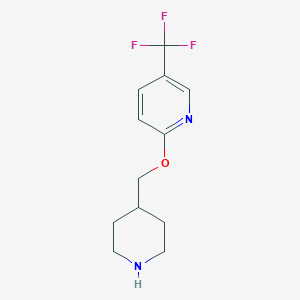

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine (CAS: 912556-78-6) is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 5 and a piperidin-4-ylmethoxy group at position 2 (Fig. 1). The molecular formula is C₁₁H₁₃F₃N₂O, with a molecular weight of 262.23 g/mol. The piperidine moiety enhances solubility and bioavailability, while the trifluoromethyl group contributes electron-withdrawing effects, influencing reactivity and binding interactions . This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) targets and kinase inhibitors, where such substituents are common .

Properties

IUPAC Name |

2-(piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)10-1-2-11(17-7-10)18-8-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUNIYFKGAHIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H13F3N2O, with a molecular weight of 248.23 g/mol. Its structure features a piperidine moiety linked via a methoxy group to a pyridine ring that contains a trifluoromethyl substituent, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in critical cellular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. This inhibition can lead to cytotoxic effects in rapidly dividing cancer cells, making it a candidate for anticancer therapy .

- Antimicrobial Activity : Research indicates that derivatives of this compound may disrupt microbial metabolic pathways through enzyme inhibition, contributing to its potential as an antimicrobial agent .

Antitumor Activity

Recent studies have demonstrated significant antitumor properties for compounds related to this compound. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines. A notable case study involving the NCI 60 cell line panel revealed:

| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |

|---|---|---|---|

| 20 | 16.2 | 3.3 | 50.1 |

| 23 | 67.7 | 6.6 | 100 |

These results indicate that compounds similar to this one exhibit greater efficacy than standard treatments like 5-fluorouracil.

Antimicrobial Activity

In addition to its antitumor properties, research has shown that thienopyrimidine derivatives, including this compound, possess antimicrobial activity. The mechanism behind this activity may involve the disruption of microbial metabolic pathways through enzyme inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

- Substituent Variations : Altering the alkyl groups can enhance lipophilicity and improve cellular uptake.

- Functional Group Modifications : Introducing electron-withdrawing groups has been shown to increase potency against tumor cells.

These modifications can lead to improved efficacy and selectivity in targeting cancer cells or pathogens .

Case Studies and Research Findings

Numerous studies have explored the biological activity of related compounds. For instance:

- Antitumor Efficacy : A comprehensive study reported that certain derivatives exhibited IC50 values significantly lower than those for established chemotherapeutics, indicating their potential as novel therapeutic agents against various cancers .

- Safety Profile : In vivo studies have indicated a favorable safety profile for some derivatives at high doses, demonstrating no acute toxicity in animal models up to concentrations of 2000 mg/kg .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine are compared below with key analogs.

3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine

- Structure : Differs by a chlorine atom at position 3 and an oxygen-linked piperidine (vs. methoxy-linked).

- The oxygen linker may decrease hydrogen-bonding capacity relative to the methoxy group .

- Applications : Likely explored in antiviral or anticancer research due to halogenated pyridine motifs .

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine

- Structure: Replaces piperidinylmethoxy with a bromophenoxy group.

- Impact: Bromine acts as a leaving group, enabling cross-coupling reactions.

- Applications : Intermediate in synthesizing biaryl derivatives for agrochemicals .

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

- Structure : Features a bromomethyl group at position 4.

- Impact : The reactive bromomethyl site allows functionalization (e.g., nucleophilic substitution), whereas the piperidinylmethoxy group in the target compound offers pre-installed hydrogen-bonding capability .

- Applications : Building block for antiviral or imaging probes .

2-(p-Tolyl)-5-(trifluoromethyl)pyridine

- Structure : Substituted with a methylphenyl group at position 2.

- The piperidinylmethoxy group in the target compound balances lipophilicity with polar interactions .

- Applications : Explored in materials science and catalysis .

(3-Chloro-5-Trifluoromethyl-Pyridin-2-yl)-Piperidin-4-yl-Amine Hydrochloride

- Structure : Contains an amine-linked piperidine (vs. methoxy linkage) and a chlorine at position 3.

- Impact : The amine group enables protonation at physiological pH, enhancing water solubility. However, the chlorine may introduce metabolic liabilities .

- Applications: Potential CNS drug candidate due to amine functionality .

Research Findings and Data Tables

Table 1: Physicochemical Properties

*Calculated using ChemAxon software.

Key Differentiators

- Piperidinylmethoxy vs. Halogenated Analogs : The methoxy linker and piperidine ring in the target compound enhance solubility and reduce metabolic degradation compared to bromine/chlorine-substituted analogs .

- Trifluoromethyl Group : Consistently improves binding to hydrophobic pockets in enzymes, but steric effects vary with substituent positions .

- Synthetic Utility : Bromine or chlorinated derivatives (e.g., 5-(bromomethyl)-2-(trifluoromethyl)pyridine) are more reactive intermediates, whereas the target compound is optimized for direct biological screening .

Preparation Methods

Synthesis of the Pyridine Core with Trifluoromethyl Substitution

The trifluoromethyl group at the 5-position of the pyridine ring can be introduced through electrophilic trifluoromethylation or by using trifluoromethyl-substituted pyridine precursors. A common approach involves:

- Starting from a 5-bromo- or 5-chloropyridine derivative,

- Performing a palladium-catalyzed trifluoromethylation using trifluoromethyl sources such as Togni’s reagent or Ruppert–Prakash reagent,

- Alternatively, using commercially available 5-(trifluoromethyl)pyridine derivatives as starting materials.

These methods ensure regioselective introduction of the trifluoromethyl group with good yields and functional group tolerance.

Introduction of the Piperidin-4-ylmethoxy Group

The key step involves the substitution of the 2-position on the pyridine ring with the piperidin-4-ylmethoxy group. This is commonly achieved by:

- Converting the 2-position of the pyridine ring into a good leaving group, such as a chloride or bromide,

- Reacting this intermediate with a nucleophile derived from 4-(hydroxymethyl)piperidine or its protected forms (e.g., BOC-protected),

- Performing nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions to attach the piperidin-4-ylmethoxy substituent.

A representative example is the reaction of 2-chloropyridine derivatives with sodium salts of BOC-protected 4-(hydroxymethyl)piperidine, followed by deprotection to yield the target compound.

Representative Synthetic Scheme

Research Findings and Optimization Notes

Protecting Group Strategy: The use of BOC protection on the piperidine nitrogen is crucial to prevent side reactions during nucleophilic substitution and to improve overall yield and purity.

Catalyst and Base Selection: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands facilitate efficient trifluoromethylation and coupling reactions.

Reaction Conditions: Elevated temperatures (80–110 °C) in aprotic solvents like toluene or dioxane are commonly employed to drive substitution and coupling reactions to completion.

Purification: Column chromatography is typically used to separate mono-substituted products from side products, especially in cyanation or trifluoromethylation steps.

Comparative Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Pd catalyst, CF3 reagent (e.g., Togni’s reagent) | Toluene, Dioxane | 90–110 °C | Regioselective, high yield |

| Nucleophilic substitution | Sodium salt of BOC-4-(hydroxymethyl)piperidine | DMF, DMSO | 80–100 °C | Requires BOC protection for selectivity |

| Deprotection | TFA or HCl | DCM or MeOH | Room temperature | Mild acidic conditions to remove BOC |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine with high purity and yield?

- Methodological Answer : Optimize reaction conditions using acid catalysis (e.g., p-toluenesulfonic acid) to enhance coupling efficiency between the piperidine and pyridine moieties . Employ inert solvents like dichloromethane and ensure rigorous purification via column chromatography or recrystallization to achieve ≥99% purity. Monitor reaction progress using TLC or HPLC to minimize byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR spectroscopy to confirm substituent positions and trifluoromethyl group integration . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if feasible) resolves 3D conformation. FT-IR can identify functional groups like ether linkages (C-O-C) .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer : Adhere to hazard codes (e.g., H315 for skin irritation, H319 for eye damage) by using PPE, fume hoods, and emergency rinsing stations . Store under nitrogen at 2–8°C to prevent degradation. Neutralize waste with mild bases before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound's drug-likeness and bioavailability?

- Methodological Answer : Use QSAR models to assess physicochemical properties (logP, polar surface area) and predict blood-brain barrier permeability. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like PPAR receptors . ADMET simulations (SwissADME) identify metabolic liabilities, such as CYP450 interactions .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer : Perform orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase reporter assays for functional activity) . Control for assay-specific variables (pH, serum proteins) and validate findings with genetic knockdowns or competitive inhibitors .

Q. How to design analogs to explore structure-activity relationships (SAR) for target engagement?

- Methodological Answer : Modify the piperidine methoxy group (e.g., replace with azetidine) or vary trifluoromethyl position to assess steric/electronic effects . Synthesize derivatives via Buchwald-Hartwig amination or SNAr reactions, then screen against target panels (e.g., kinase or GPCR assays) .

Q. What are the challenges in studying interactions with biological targets like PPAR receptors?

- Methodological Answer : Address receptor promiscuity by using isoform-specific knockout models (PPARγ vs. PPARα). Employ TR-FRET or co-crystallography to distinguish direct binding from allosteric modulation. Validate functional outcomes with gene expression profiling (qPCR for lipid metabolism markers) .

Q. How to optimize reaction conditions for regioselective functionalization of the pyridine ring?

- Methodological Answer : Utilize directing groups (e.g., boronic esters) or transition-metal catalysts (Pd, Cu) to achieve C-H activation at specific positions . For trifluoromethyl group retention, employ mild oxidants (e.g., KMnO4 under acidic conditions) to avoid defluorination .

Q. What in vitro assays are suitable for evaluating therapeutic potential in neurological diseases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.